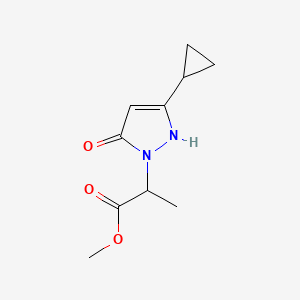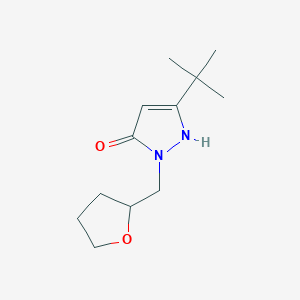![molecular formula C10H15ClN2S B1484038 3-(Chlormethyl)-2-Isopropyl-2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol CAS No. 2092532-88-0](/img/structure/B1484038.png)
3-(Chlormethyl)-2-Isopropyl-2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol
Übersicht
Beschreibung
Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are known for their versatility in organic synthesis and medicinal chemistry .
Synthesis Analysis
Pyrazoles can be synthesized through several methods, including the reaction of 1,3-diketones with hydrazine . Other methods involve the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes .Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two adjacent nitrogen atoms . The structure can exhibit tautomerism, which may influence their reactivity .Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions, including [3+2] cycloaddition reactions with dialkyl azodicarboxylates . They can also participate in the synthesis of disubstituted pyrimidines .Physical and Chemical Properties Analysis
Pyrazoles can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . They are known for their diverse synthetical, biological, and photophysical properties .Wissenschaftliche Forschungsanwendungen
Grüne Chemie: Katalysator-Design
Das Pyranopyrazol-Gerüst kann modifiziert werden, um Katalysatoren für Anwendungen in der grünen Chemie zu schaffen. Diese Katalysatoren können die Effizienz chemischer Reaktionen verbessern, Abfall minimieren und die Umweltbelastung industrieller Prozesse reduzieren.
Jede dieser Anwendungen nutzt die einzigartige chemische Struktur und Reaktivität der Verbindung, um spezifische Herausforderungen in der wissenschaftlichen Forschung und Industrie zu bewältigen. Die Vielseitigkeit von Pyranopyrazolen, einschließlich der hier in Frage stehenden Verbindung, unterstreicht ihre Bedeutung für die Weiterentwicklung verschiedener Wissenschafts- und Technologiebereiche. Die hier bereitgestellten Informationen basieren auf den neuesten Fortschritten und Anwendungen von Pyranopyrazolen in synthetischen Routen und ihren medizinischen Anwendungen , sowie auf jüngsten Fortschritten in der Synthese und den Eigenschaften von Pyrazolen .
Wirkmechanismus
For instance, some pyrazole derivatives have been found to inhibit certain enzymes like urease, β-glucuronidase, phosphodiesterase, α-chymotrypsin, acetylcholinesterase, and butyrylcholinesterase . They can also act as inhibitors of cyclin-dependent kinase 2 (CDK2), a protein that plays a key role in cell cycle regulation .
The mode of action of pyrazole compounds can vary depending on their specific chemical structure and the target they interact with. Generally, they exert their effects by binding to their target proteins and modulating their activity .
The pharmacokinetics of pyrazole compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely and are influenced by factors such as the compound’s chemical structure and the route of administration .
The action of pyrazole compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can interact with the compound .
Safety and Hazards
Zukünftige Richtungen
Recent research has focused on the green multicomponent synthesis of pyrazole derivatives, including the use of energy-efficient techniques such as microwave and ultrasound-assisted synthesis . This area of research is expected to continue to advance, contributing to the development of new pyrazole derivatives with enhanced properties .
Biochemische Analyse
Biochemical Properties
3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . By binding to the active site of these enzymes, 3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can modulate their activity, leading to alterations in cellular processes. Additionally, this compound has been shown to interact with various proteins involved in signal transduction pathways, further influencing cellular functions .
Cellular Effects
The effects of 3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole on cells are diverse and depend on the specific cell type and context. In cancer cells, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . It achieves this by disrupting cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are essential for cell survival and growth . Furthermore, 3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can influence gene expression by modulating transcription factors and epigenetic regulators, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole exerts its effects through several mechanisms. One primary mechanism involves binding to the active sites of target enzymes, such as CDKs, and inhibiting their activity . This inhibition prevents the phosphorylation of key substrates, thereby disrupting the cell cycle and inducing cell death. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . The ability of 3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole to modulate multiple molecular targets makes it a versatile tool for studying complex biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can change over time due to its stability and degradation properties. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, allowing for consistent experimental results . Prolonged exposure to light and heat can lead to degradation, reducing its efficacy . Long-term studies have indicated that 3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole in animal models vary with dosage. At low doses, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, it can lead to adverse effects, such as liver and kidney damage, due to its cytotoxic properties . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm .
Metabolic Pathways
3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit key enzymes in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle, leading to alterations in metabolic flux and metabolite levels . Additionally, it can affect the activity of enzymes involved in detoxification processes, influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is transported and distributed through interactions with transporters and binding proteins. This compound can bind to specific transporters on the cell membrane, facilitating its uptake and distribution within the cell . Once inside the cell, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects . The localization and accumulation of 3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole are critical for its function and efficacy.
Subcellular Localization
The subcellular localization of 3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is influenced by targeting signals and post-translational modifications. This compound contains specific targeting signals that direct it to particular cellular compartments, such as the nucleus and mitochondria . Additionally, post-translational modifications, such as phosphorylation and acetylation, can affect its localization and activity . The precise subcellular localization of 3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is essential for its role in regulating cellular processes and biochemical pathways.
Eigenschaften
IUPAC Name |
3-(chloromethyl)-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2S/c1-7(2)13-10(5-11)8-6-14-4-3-9(8)12-13/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSGAJIQSAFNRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C2CSCCC2=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



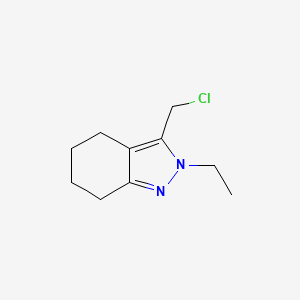

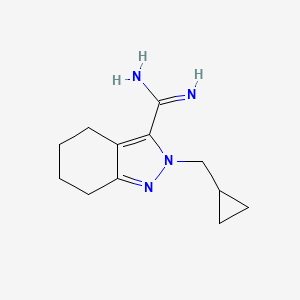
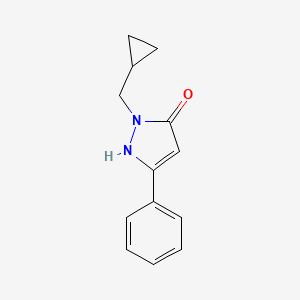

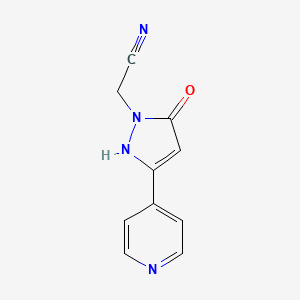

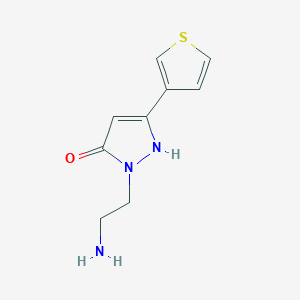
![2-(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1483971.png)
![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1483973.png)

